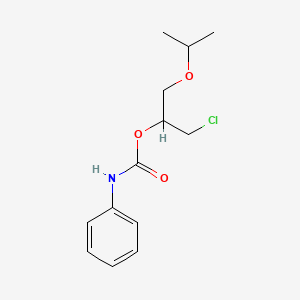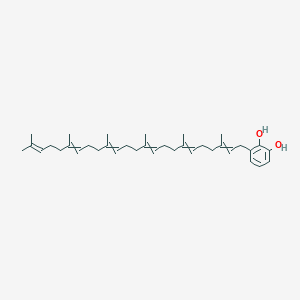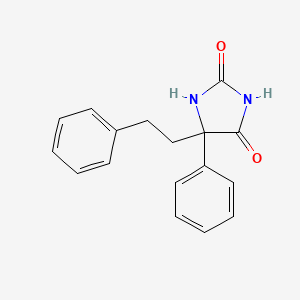![molecular formula C10H14O2 B14731228 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane CAS No. 5073-11-0](/img/structure/B14731228.png)
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is a chemical compound with the molecular formula C10H16O2 It is characterized by the presence of an oxane ring and a pent-2-en-4-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of pent-2-en-4-yn-1-ol with oxirane in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the opening of the oxirane ring and subsequent formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxane ring and pent-2-en-4-yn-1-yl group play crucial roles in determining the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pent-4-yn-1-yloxy)oxane
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
Uniqueness
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is unique due to its specific structural features, such as the oxane ring and the pent-2-en-4-yn-1-yl group.
Propriétés
Numéro CAS |
5073-11-0 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-pent-2-en-4-ynoxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,3,5,10H,4,6-9H2 |
Clé InChI |
NJXUAHIAILUDOY-UHFFFAOYSA-N |
SMILES canonique |
C#CC=CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
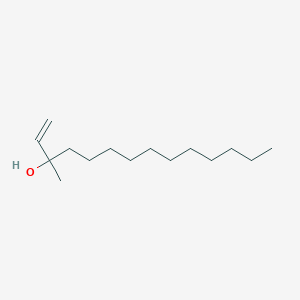

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
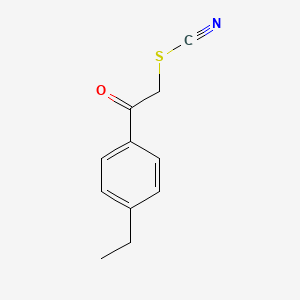
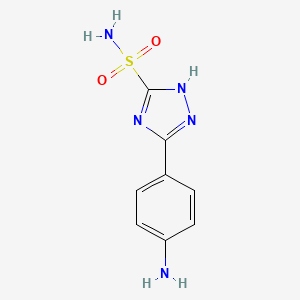
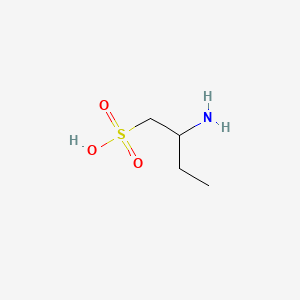
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
